![molecular formula C18H19N3O6 B10809691 [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate](/img/structure/B10809691.png)
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and methyl groups, an oxoethyl group, and a methoxyphenyl prop-2-enoate moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrimidine ring: Starting from a suitable precursor such as barbituric acid, the pyrimidine ring can be constructed through condensation reactions with appropriate amines and aldehydes.
Substitution reactions: Introduction of amino and methyl groups onto the pyrimidine ring can be achieved through nucleophilic substitution reactions.
Esterification: The oxoethyl group can be introduced via esterification reactions using suitable carboxylic acids and alcohols.
Coupling reaction: The final step involves coupling the pyrimidine derivative with (E)-3-(2-methoxyphenyl)prop-2-enoic acid under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-up: Adapting laboratory-scale procedures to industrial-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate
- [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate
Uniqueness
Compared to similar compounds, [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C18H19N3O6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H19N3O6/c1-20-16(19)15(17(24)21(2)18(20)25)12(22)10-27-14(23)9-8-11-6-4-5-7-13(11)26-3/h4-9H,10,19H2,1-3H3/b9-8+ |
InChI Key |
KQWUWSTUYFLNBI-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)/C=C/C2=CC=CC=C2OC)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C=CC2=CC=CC=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


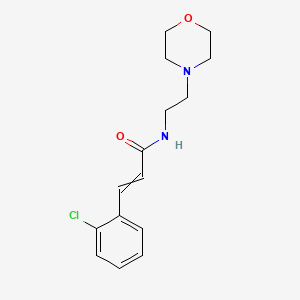
![N-[3-(dimethylsulfamoyl)phenyl]-2-(3-morpholin-4-ylquinoxalin-2-yl)oxyacetamide](/img/structure/B10809622.png)
![N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide](/img/structure/B10809624.png)
![4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide](/img/structure/B10809630.png)
![2-[(7-Hydroxy-2-oxochromen-4-yl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B10809634.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B10809639.png)

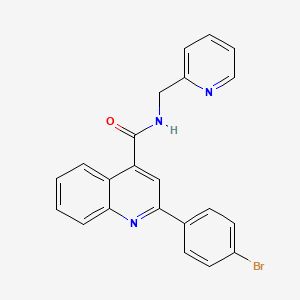
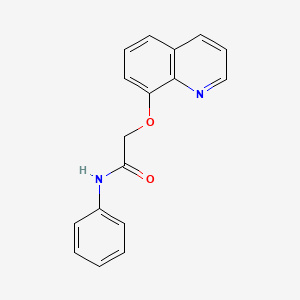
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B10809647.png)
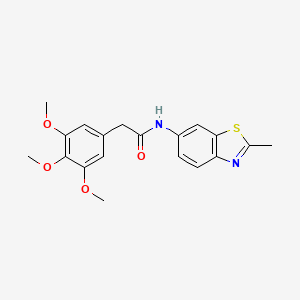
![2-[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3H-quinazolin-4-one](/img/structure/B10809667.png)
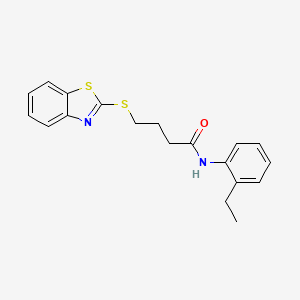
![2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B10809686.png)
